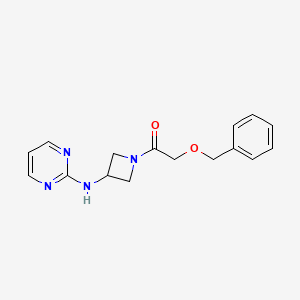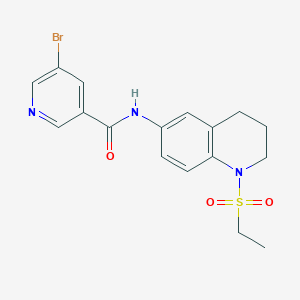
5-bromo-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)nicotinamide is a synthetic organic compound that belongs to the class of substituted quinolines. It is used in various fields of scientific research due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)nicotinamide typically involves several key steps:
Formation of the Quinolone Ring: The starting material is usually a substituted aniline, which undergoes a cyclization reaction to form the quinolone ring. This step often involves acidic or basic conditions and the use of a cyclizing agent.
Nicotinamide Substitution: The nicotinamide moiety is introduced via a nucleophilic substitution reaction, typically involving an activated intermediate and the nicotinamide derivative.
Sulfonylation: The ethylsulfonyl group is attached through a sulfonylation reaction, where the quinoline derivative reacts with ethylsulfonyl chloride in the presence of a base to yield the final compound.
Industrial Production Methods: On an industrial scale, the production methods follow similar synthetic routes but are optimized for higher yields and cost efficiency. This involves large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the quinoline ring or other functional groups, potentially altering the compound's properties.
Substitution: Various electrophilic and nucleophilic substitution reactions can occur, particularly at the bromo and sulfonyl positions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles like amines or thiols and electrophiles like alkyl halides in the presence of a catalyst or base.
Major Products: The major products of these reactions are typically the oxidized, reduced, or substituted derivatives, which can have varying degrees of biological activity and chemical stability.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules, facilitating the exploration of new chemical reactions and mechanisms.
Biology: In biological research, it is used to study cell signaling pathways, enzyme activities, and as a probe to investigate molecular interactions.
Industry: In the industrial sector, it finds use in the development of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The compound's mechanism of action involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to changes in cellular functions. The precise pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds::
6-Bromoquinoline: Shares the quinoline core but lacks the sulfonyl and nicotinamide groups, affecting its biological activity.
Nicotinamide: While structurally simpler, it is a crucial vitamin involved in cellular metabolism but lacks the unique properties conferred by the quinoline and sulfonyl groups.
Uniqueness: 5-Bromo-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)nicotinamide is unique due to the combination of the quinoline core, bromine substitution, sulfonyl, and nicotinamide groups. This distinct structure allows for versatile chemical reactivity and potential biological applications that are not readily achieved with other compounds.
Let's keep exploring the wonders of chemistry, shall we?
Properties
IUPAC Name |
5-bromo-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O3S/c1-2-25(23,24)21-7-3-4-12-9-15(5-6-16(12)21)20-17(22)13-8-14(18)11-19-10-13/h5-6,8-11H,2-4,7H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSNCUHPOIPWNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-methylpiperidine](/img/structure/B2785783.png)
![(2Z,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B2785784.png)
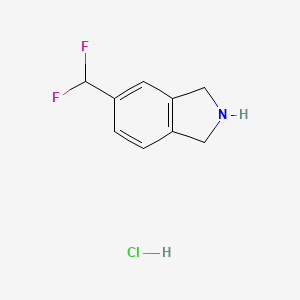
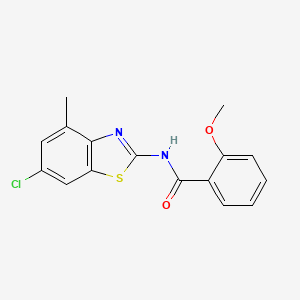
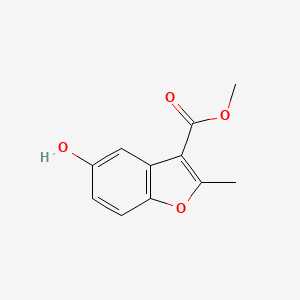
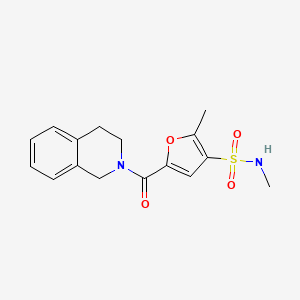
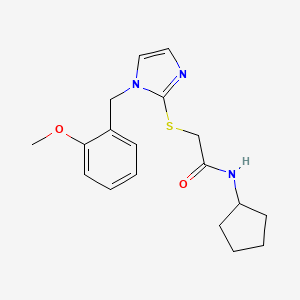
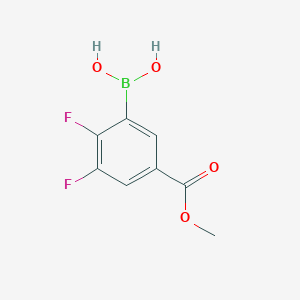
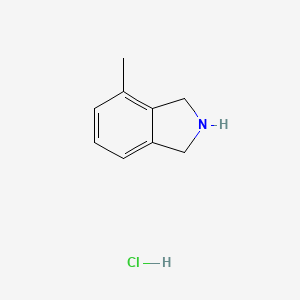
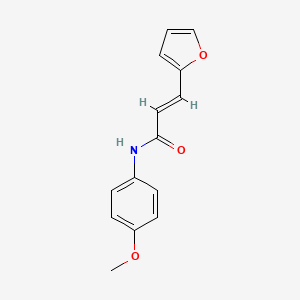
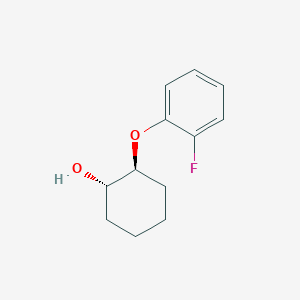
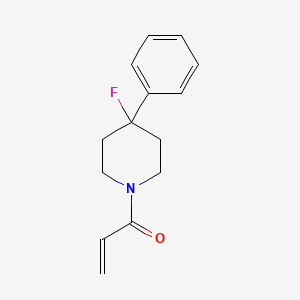
![8-methyl-4-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),5-dien-2-one](/img/structure/B2785803.png)
